1-Azaspiro[3.7]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[3.7]undecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.7]undecane can be synthesized through various methods, including the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, introducing various substituents at specific positions of the spiro ring . Another approach involves the use of olefin metathesis reactions with Grubbs catalysts, although this method is more complex and expensive .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.7]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .
Scientific Research Applications
1-Azaspiro[3.7]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex spirocyclic compounds.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.7]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and potential therapeutic effects.
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring system.
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but may include different heteroatoms such as sulfur or oxygen.
Uniqueness: 1-Azaspiro[3.7]undecane is unique due to its specific nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of specific proteins, such as the MmpL3 protein, highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-azaspiro[3.7]undecane |
InChI |
InChI=1S/C10H19N/c1-2-4-6-10(7-5-3-1)8-9-11-10/h11H,1-9H2 |
InChI Key |
ZDVZQVUJNZXBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.